molecular formula C14H16O2 B8663816 2-Acetyl-4-phenylcyclohexanone

2-Acetyl-4-phenylcyclohexanone

Cat. No. B8663816
M. Wt: 216.27 g/mol
InChI Key: HLJFXCWDRATSTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-4-phenylcyclohexanone is a useful research compound. Its molecular formula is C14H16O2 and its molecular weight is 216.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Acetyl-4-phenylcyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetyl-4-phenylcyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Acetyl-4-phenylcyclohexanone

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

2-acetyl-4-phenylcyclohexan-1-one

InChI

InChI=1S/C14H16O2/c1-10(15)13-9-12(7-8-14(13)16)11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3

InChI Key

HLJFXCWDRATSTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(CCC1=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

40% Boron trifluoride-acetic acid complex, 5.5 g, was ice-cooled and a mixture of 2 g of 4-phenylcyclohexanone and 2.35 g of acetic anhydride was dropwise added to the complex. After stirring for 30 minutes under ice cooling and at room temperature for 4 hours, 10 ml of saturated ammonium acetate aqueous solution was added to the mixture followed by stirring at 80° C for 1.5 hours. The reaction mixture was extracted with ether and the extract was purified to obtain 1.77 g of 2-acetyl-4-phenylcyclohexanone.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

5.5 g of boron trifuloride/acetic acid complex was cooled with ice and a benzene solution of 2 g of 4-phenylcyclohexanone and 2.35 g of acetic anhydride was added thereto dropwise. After stirring under ice cooling for 30 min and then at room temperature for four hours, 10 ml of a saturated aqueous solution of ammonium acetate was added thereto and the obtained reaction mixture was stirred at 80° C. for 1.5 hour and purified by extracting with ether to give 1.77 g of 2-acetyl-4phenylcyclohexanone. m.p.: 53-54° C. NMRδTMSDMSO-d6 : 1.90 (3H, m), 2.10 (3H, s), 2.50 (6H, m), 7.26 (5H, s) and 10.58 (1H, s).
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
[Compound]
Name
saturated aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
2.35 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 4-phenylcyclohexanone (10 mmol, Lancaster) in benzene (5 ml) is added dropwise to a suspension of NaH (20 mmol) in absolute ethyl acetate (20 mmol) and the reaction mixture is stirred after complete evolution of the gas for 3 h at 40° C. Then it is mixed with water, the reaction mixture is extracted three times with ether, the combined organic phases are washed with water and saturated sodium chloride solution, dried over sodium sulphate and the solvent is removed in a vacuum. After column chromatography purification on silica gel with hexane/EtOAc 15:1 a clean product is obtained. tR 2.14; MS (pos. Ion.) m/z 217.26 [M+H]+. (J. Med. Chem. 1989, 32(2), 351-357).
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.